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molecular formula C12H16BrNO3 B8320941 tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate

tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate

Cat. No. B8320941
M. Wt: 302.16 g/mol
InChI Key: LCCRMGZDEGFRAP-UHFFFAOYSA-N
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Patent
US08871753B2

Procedure details

A solution of 3-bromo-5-[(tert-butoxycarbonyl)amino]benzoic acid (13.6 g, 43.1 mol) in tetrahydrofuran (44 mL) at 0° C. was treated with 1 M borane in THF (64.6 mL, 64.6 mmol) dropwise and stirred at 20° C. for 1 h. The reaction mixture was concentrated, diluted with ethyl acetate (200 mL), and washed with 1 M HCl (100 mL) and brine (50 mL). The organic layer was separated, dried over anhydrous sodium sulfate, filtered, and evaporated to give the desired product as a colorless oil that was used without further purification. LCMS for C12H16BrNO3Na (M+Na)+: m/z=323.9, 325.9.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
64.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH:10]=1)[C:5](O)=[O:6].B>O1CCCC1>[Br:1][C:2]1[CH:10]=[C:9]([NH:11][C:12](=[O:13])[O:14][C:15]([CH3:17])([CH3:16])[CH3:18])[CH:8]=[C:4]([CH2:5][OH:6])[CH:3]=1

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)NC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
44 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
64.6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred at 20° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed with 1 M HCl (100 mL) and brine (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)CO)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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